molecular formula C19H17N5O2S2 B11400457 1-[(4-methylphenyl)sulfonyl]-3-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

1-[(4-methylphenyl)sulfonyl]-3-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B11400457
M. Wt: 411.5 g/mol
InChI Key: KVBDCSHKDYQLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHYLBENZENESULFONYL)-3-(PYRIDIN-3-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that features a triazole ring, a pyridine ring, and a thiophene ring. These structural components suggest that the compound may have interesting chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZENESULFONYL)-3-(PYRIDIN-3-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic reactions. Common steps might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group can be done using sulfonyl chlorides in the presence of a base.

    Coupling reactions: The pyridine and thiophene rings can be introduced through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the nitrogens in the triazole ring or the sulfonyl group.

    Substitution: The aromatic rings (pyridine, thiophene, and benzene) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Biological Probes: It could be used in the development of probes for studying biological processes.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity. The triazole ring is known to interact with metal ions, which could be relevant in catalytic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLBENZENESULFONYL)-3-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE
  • 1-(4-METHYLBENZENESULFONYL)-3-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE

Uniqueness

The unique combination of the triazole, pyridine, and thiophene rings, along with the sulfonyl group, may confer unique chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in specific applications such as drug design or catalysis.

Properties

Molecular Formula

C19H17N5O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C19H17N5O2S2/c1-14-6-8-17(9-7-14)28(25,26)24-19(21-13-16-5-3-11-27-16)22-18(23-24)15-4-2-10-20-12-15/h2-12H,13H2,1H3,(H,21,22,23)

InChI Key

KVBDCSHKDYQLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4

Origin of Product

United States

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